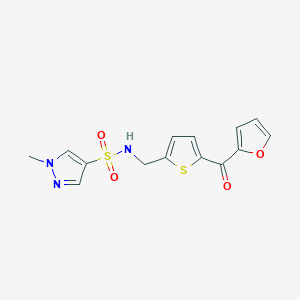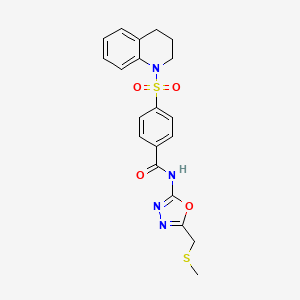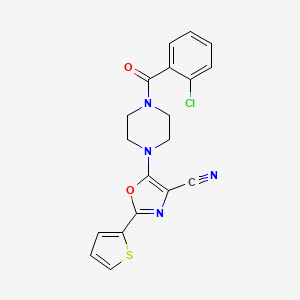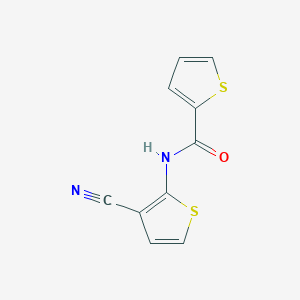
N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-1-methyl-1H-pyrazole-4-sulfonamide” is a complex organic molecule that contains several functional groups and heterocyclic rings including furan, thiophene, pyrazole, and sulfonamide. These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of such compounds can be confirmed using various spectroscopic methods including Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Elemental Analysis .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, similar compounds can undergo a variety of chemical reactions depending on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined through various experimental methods. For example, the melting point can be determined experimentally .Scientific Research Applications
Carbonic Anhydrase Inhibition
Pyrazole-based sulfonamides have been identified as potent inhibitors of human carbonic anhydrase isoenzymes I and II, which are crucial for physiological functions such as respiration and the acid-base balance in blood and tissues. For instance, a study by Büyükkıdan et al. (2017) explored the synthesis and characterization of metal complexes with pyrazole-based sulfonamide and their inhibitory effects on carbonic anhydrase isoenzymes I and II, demonstrating significant inhibitory activity, suggesting their potential in developing therapeutic agents for conditions where inhibition of carbonic anhydrase is beneficial (Büyükkıdan et al., 2017).
Antimicrobial Activity
The antimicrobial potential of sulfonamide derivatives, including those with pyrazole rings, has been investigated, showing effectiveness against various bacterial strains. A study by Azab et al. (2013) focused on the synthesis of novel heterocyclic compounds containing a sulfonamido moiety and their evaluation as antibacterial agents, indicating that such compounds can offer significant antibacterial properties (Azab et al., 2013).
Antiproliferative and Anticancer Activities
Research has also highlighted the antiproliferative and potential anticancer activities of pyrazole-sulfonamide derivatives. Mert et al. (2014) designed and synthesized a series of pyrazole-sulfonamide derivatives and tested their in vitro antiproliferative activities against various cancer cell lines, showing promising results that support the exploration of these compounds as anticancer drugs (Mert et al., 2014).
Corrosion Inhibition
Interestingly, sulfonamide derivatives have found application in the field of corrosion inhibition. Sappani and Karthikeyan (2014) investigated the use of furan-sulfamoylbenzoic acid derivatives as inhibitors for mild steel corrosion in acidic media, demonstrating their efficacy in protecting against corrosion, which opens up industrial applications for these compounds (Sappani & Karthikeyan, 2014).
Mechanism of Action
The mechanism of action of such compounds would depend on their intended use. For example, some furan and thiophene derivatives have been studied for their anti-tubercular activity . The mechanism of action in such cases would involve interactions with specific biological targets in the tuberculosis bacteria.
Future Directions
properties
IUPAC Name |
N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4S2/c1-17-9-11(8-15-17)23(19,20)16-7-10-4-5-13(22-10)14(18)12-3-2-6-21-12/h2-6,8-9,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCQWXEUNCKQPHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2841556.png)



![3-hexyl-7-hydroxy-1-methyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2841561.png)

![(4-Oxo-5-oxaspiro[2.4]heptan-6-yl)methanesulfonyl chloride](/img/structure/B2841567.png)
![1-[(3,4-dichlorophenyl)methyl]-3-methyl-4-[3-(trifluoromethyl)benzoyl]-3H-quinoxalin-2-one](/img/structure/B2841568.png)

![5-[(4-Chlorobenzyl)thio]-8,9-dimethoxy-2-methyl[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2841572.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(p-tolyl)-1H-tetrazol-5-yl)methyl)acrylamide](/img/structure/B2841575.png)
![N-(sec-butyl)-1-{3-[(methylsulfonyl)amino]benzoyl}prolinamide](/img/structure/B2841577.png)
![Ethyl (3R)-3-(4-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2841578.png)